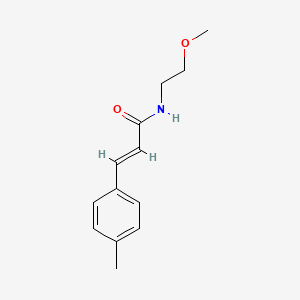
(2E)-N-(2-methoxyethyl)-3-(4-methylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N-(2-methoxyethyl)-3-(4-methylphenyl)prop-2-enamide, also known as MPP or NPPB, is a chemical compound that has been widely used in scientific research for its ability to block chloride channels. This molecule is synthesized through a multi-step process and has been used in various experiments to understand its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mecanismo De Acción
(2E)-N-(2-methoxyethyl)-3-(4-methylphenyl)prop-2-enamide blocks chloride channels by binding to specific sites on the channels, preventing the movement of chloride ions across the membrane. This results in a decrease in chloride ion transport, which can have various effects on cellular function and physiology.
Biochemical and Physiological Effects
(2E)-N-(2-methoxyethyl)-3-(4-methylphenyl)prop-2-enamide has been shown to have various biochemical and physiological effects, depending on the specific cell type and experimental conditions. In some studies, (2E)-N-(2-methoxyethyl)-3-(4-methylphenyl)prop-2-enamide has been shown to inhibit the proliferation of cancer cells, while in others it has been shown to induce apoptosis or cell death. (2E)-N-(2-methoxyethyl)-3-(4-methylphenyl)prop-2-enamide has also been shown to affect the function of various ion channels and receptors, including calcium channels and GABA receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2E)-N-(2-methoxyethyl)-3-(4-methylphenyl)prop-2-enamide in lab experiments is its ability to selectively block chloride channels, allowing researchers to study the effects of chloride ion transport on cellular function and physiology. However, (2E)-N-(2-methoxyethyl)-3-(4-methylphenyl)prop-2-enamide also has limitations, including its potential toxicity and non-specific effects on other ion channels and receptors.
Direcciones Futuras
There are several potential future directions for research involving (2E)-N-(2-methoxyethyl)-3-(4-methylphenyl)prop-2-enamide. One area of interest is the development of more selective and potent chloride channel blockers, which could have therapeutic applications in the treatment of various diseases. Another area of interest is the study of the effects of chloride ion transport on immune cell function and inflammation, which could have implications for the development of new anti-inflammatory drugs. Additionally, further research is needed to understand the potential toxic effects of (2E)-N-(2-methoxyethyl)-3-(4-methylphenyl)prop-2-enamide and other chloride channel blockers, which could impact their use in clinical settings.
Métodos De Síntesis
The synthesis of (2E)-N-(2-methoxyethyl)-3-(4-methylphenyl)prop-2-enamide involves several steps, starting with the reaction of 4-methylacetophenone with ethylmagnesium bromide to form 4-methylphenylpropanol. This intermediate is then reacted with ethyl chloroformate to form the corresponding carbamate, which is further reacted with 2-methoxyethanol to yield the final product, (2E)-N-(2-methoxyethyl)-3-(4-methylphenyl)prop-2-enamide.
Aplicaciones Científicas De Investigación
(2E)-N-(2-methoxyethyl)-3-(4-methylphenyl)prop-2-enamide has been used in various scientific research studies due to its ability to block chloride channels. Chloride channels are integral membrane proteins that are responsible for the transport of chloride ions across cell membranes. (2E)-N-(2-methoxyethyl)-3-(4-methylphenyl)prop-2-enamide has been shown to block the activity of these channels, leading to a decrease in chloride ion transport.
Propiedades
IUPAC Name |
(E)-N-(2-methoxyethyl)-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-11-3-5-12(6-4-11)7-8-13(15)14-9-10-16-2/h3-8H,9-10H2,1-2H3,(H,14,15)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOFGVZVZXKXBK-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-methoxyethyl)-3-(4-methylphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-(2-chlorophenyl)-2-[(1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B2601702.png)
![4-[4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B2601703.png)

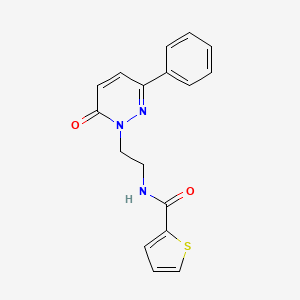
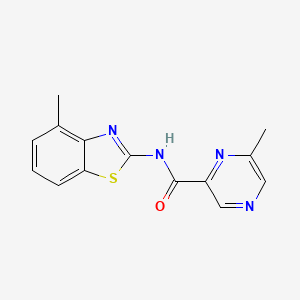
![N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2601708.png)
![(Z)-8-(3-methoxybenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2601709.png)

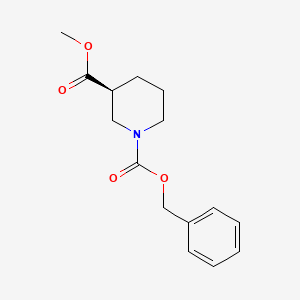

![6-Chloro-5-fluoro-2'-methylspiro[benzo[d][1,3]oxazine-4,3'-piperidin]-2(1H)-one hydrochloride](/img/structure/B2601717.png)
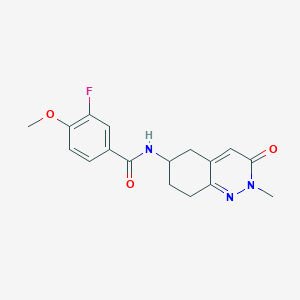
![(E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2601720.png)
![2-bromo-N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2601722.png)